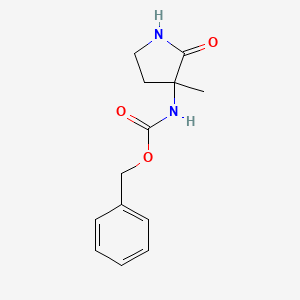
Benzyl-N-(3-Methyl-2-oxopyrrolidin-3-yl)carbamát
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Electrochemical Behaviour Analysis
The electrochemical properties of 1-benzyl-3-carbamoylpyridinium chloride, a model compound for NAD+, have been studied in aqueous media. The compound undergoes a reversible one-electron reduction to form a free radical, which then irreversibly dimerises into a diastereoisomeric pair. Further reduction of the free radical leads to the formation of dihydropyridine derivatives. The dimeric products, which are strongly adsorbed on the electrode surface, pose a challenge for preparative purposes, but this can be mitigated by the addition of benzene and surface-active substances. A detailed mechanism for the electrochemical reduction of this compound is proposed, which could be relevant for understanding the electrochemical behavior of benzyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate .
Synthesis and Stereoselectivity
The synthesis of 1-Aryl-1-alkenyl N,N-diisopropylcarbamates from alkyl aryl ketones and N,N-diisopropylcarbamoyl chloride has been described. These compounds undergo syn-carbolithiation with alkyllithium/diamine, resulting in configurationally stable lithiated benzyl carbamates. These intermediates can be trapped with various electrophiles. The reaction, when performed with chiral diamines, shows moderate enantiofacial differentiation, which could be a significant consideration for the synthesis of benzyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate .
Chiral Organogels and Supramolecular Structures
A study on the gelation properties of a long-chain carbamate of 1-benzyl-pyrrolidine-3,4-diol has shown the ability to form stable gels in both polar and apolar solvents. The chirality of the supramolecular structures and fibers constituting the gel is influenced by the configuration of the stereogenic centers in the pyrrolidine unit. This results in enantiomeric discrimination and self-sorting, leading to separate fibers of opposite helicity. This suggests potential for creating functionalized chiral architectures, which could be relevant for the application of benzyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate in material science .
Molecular Structure and Bioactivity
The molecular structure of 4-benzyl-5-oxomorpholine-3-carbamide has been analyzed using various techniques, including X-ray diffraction and spectroscopy. Theoretical computations such as DFT and molecular dynamics simulations have been used to predict the compound's properties, including reactivity sites, bond dissociation energies, and interactions with water molecules. Docking studies suggest that the compound could exhibit inhibitory activity against pyrrole inhibitor, indicating potential bioactive properties. These findings could provide insights into the physical, chemical, and biological properties of benzyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate .
Analytical Method Development
A sensitive high-performance liquid chromatographic method has been developed for the determination of a methyl carbamate derivative in rat blood. The method offers improved selectivity and sensitivity compared to previous methods, with a linear range suitable for pharmacokinetic studies. This analytical technique could be adapted for monitoring benzyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate in biological samples, which is essential for understanding its pharmacokinetics and metabolism .
Wissenschaftliche Forschungsanwendungen
- Propargylamine, wie unsere Verbindung, dienen als wertvolle synthetische Zwischenprodukte zur Herstellung stickstoffhaltiger Heterocyclen. Die Titelverbindung kann als Vorläufer zur Synthese verschiedener heterocyclischer Strukturen verwendet werden .
- Die elektronenarme Alkin-Einheit in dieser Verbindung eröffnet Möglichkeiten zur Entwicklung neuartiger pharmazeutischer Wirkstoffe. Forscher können ihre Reaktivität und potenzielle Bioaktivität untersuchen .
- Die Synthese dieser Verbindung beinhaltet eine Domino-Reaktion, was ihre Nützlichkeit in der organischen Synthese hervorhebt. Die Untersuchung ihrer Reaktivität und Transformationen könnte zu neuen synthetischen Methoden führen .
- Obwohl spezifische biologische Studien zu dieser Verbindung rar sind, deuten ihre strukturellen Merkmale auf eine potenzielle pharmakologische Aktivität hin. Forscher könnten ihre Wechselwirkungen mit biologischen Zielstrukturen untersuchen .
- Das kondensierte aromatische Fragment in dieser Verbindung macht sie für weitere Derivatisierung interessant. Forscher könnten ihr Verhalten in verschiedenen aromatischen Systemen untersuchen .
- Imidazolidine sind vielseitige Bausteine. Das Verständnis der Reaktivität dieser Verbindung in imidazolidinbasierten Reaktionen könnte zu neuartigen Synthesewegen führen .
Heterocyclensynthese
Pharmazeutische Forschung
Organische Synthese
Biologische Aktivität
Aromatische Derivate
Imidazolidinchemie
Eigenschaften
IUPAC Name |
benzyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(7-8-14-11(13)16)15-12(17)18-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYPOWTXXAFOQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(4-fluorophenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2502454.png)
![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2502455.png)
![(1R,5S)-3-(methylthio)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2502458.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one hydrochloride](/img/structure/B2502459.png)
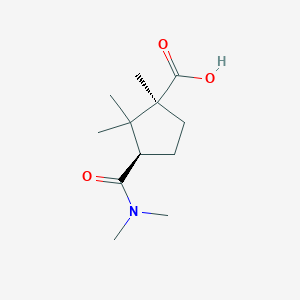
![2-{[2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2502462.png)
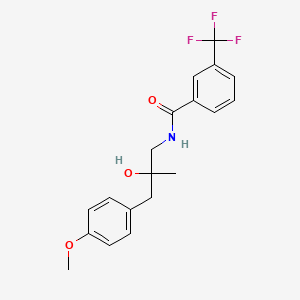
![N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2502467.png)
![Tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2502468.png)
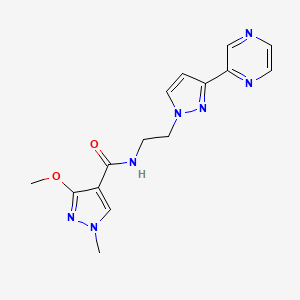
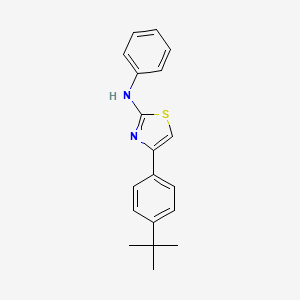
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B2502474.png)